molecular formula C15H14ClNO2 B8287914 2-Chloro-3-(cyclopentylamino)naphthalene-1,4-dione CAS No. 57097-67-3

2-Chloro-3-(cyclopentylamino)naphthalene-1,4-dione

Cat. No. B8287914
M. Wt: 275.73 g/mol
InChI Key: JAUMABDNQXOKAH-UHFFFAOYSA-N
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Patent
US03935246

Procedure details

18.7 G. of cyclopentylamine in 50 ml. of absolute ethanol are added dropwise while stirring at room temperature to a suspension of 22.7 g. of 2,3-dichloro-1,4-naphthoquinone in 100 ml. of absolute ethanol. After the addition, the mixture is boiled under reflux for 1 hour. The resulting dark-red mixture is then evaporated under reduced pressure. The residue is then dissolved in 600 ml. of chloroform and shaken out successively with 200 ml. of water, three times with 100 ml. of 3-N hydrochloric acid each time and three times with 100 ml. of water each time. After drying over sodium sulfate, the chloroform solution is concentrated, treated with active carbon and evaporated. After crystallization from n-hexane, 23.9 g. of 2-cyclopentylamino-3-chloro-1,4-naphthoquinone of melting point 81°-83°C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:9](=[O:20])[C:10]2[C:15]([C:16](=[O:19])[C:17]=1Cl)=[CH:14][CH:13]=[CH:12][CH:11]=2>C(O)C>[CH:1]1([NH:6][C:17]2[C:16](=[O:19])[C:15]3[C:10]([C:9](=[O:20])[C:8]=2[Cl:7])=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature to a suspension of 22.7 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting dark-red mixture is then evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is then dissolved in 600 ml
STIRRING
Type
STIRRING
Details
of chloroform and shaken out successively with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform solution is concentrated
ADDITION
Type
ADDITION
Details
treated with active carbon
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After crystallization from n-hexane, 23.9 g

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC=1C(C2=CC=CC=C2C(C1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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